tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate
CAS No.:
Cat. No.: VC15881989
Molecular Formula: C12H20O5
Molecular Weight: 244.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20O5 |
|---|---|
| Molecular Weight | 244.28 g/mol |
| IUPAC Name | tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate |
| Standard InChI | InChI=1S/C12H20O5/c1-11(2,3)17-10(14)9-6-8(7-13)15-12(4,5)16-9/h7-9H,6H2,1-5H3/t8-,9-/m0/s1 |
| Standard InChI Key | FEGJRMWFVYDQIV-IUCAKERBSA-N |
| Isomeric SMILES | CC1(O[C@@H](C[C@H](O1)C(=O)OC(C)(C)C)C=O)C |
| Canonical SMILES | CC1(OC(CC(O1)C(=O)OC(C)(C)C)C=O)C |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound, with the IUPAC name tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate, features a 1,3-dioxane ring system with two stereogenic centers at positions 4 and 6. The tert-butyl ester and formyl groups are positioned axially, contributing to its conformational rigidity (Fig. 1) .
Figure 1:
Stereochemical Configuration
The (4S,6S) configuration is critical for its reactivity in subsequent aldol condensation reactions during statin synthesis. Incorrect stereochemistry at either center leads to inactive byproducts, underscoring the necessity of enantioselective synthesis .
Synthesis Methodologies
Oxidation of tert-Butyl (4R,6S)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-carboxylate
The compound is synthesized via oxidation of the corresponding alcohol precursor, tert-butyl (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-carboxylate (Compound A). Two primary methods dominate industrial production:
TEMPO-Mediated Oxidation
The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyst, in combination with NaOCl and KBr, selectively oxidizes the primary alcohol to the aldehyde. Key parameters include:
-
Catalyst Loading: 0.0034 molar equivalents of TEMPO relative to Compound A .
-
Oxidant: 1.1–1.3 molar equivalents of NaOCl to avoid over-oxidation to carboxylic acid .
Table 1: Comparison of TEMPO Oxidation Conditions
| Parameter | Patent CN103502234A | Patent CN104520294B |
|---|---|---|
| TEMPO Equivalents | Polymer-supported | 0.0034 molar |
| NaOCl Equivalents | Not specified | 1.1–1.3 molar |
| Yield | 85–90% | 92–95% |
| Purity | ≥98% | ≥99.5% |
Swern Oxidation
An alternative method using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane is noted in earlier literature but has been largely supplanted by TEMPO due to scalability and safety concerns .
Crystallization and Solid-State Properties
Crystalline Form Characterization
Patent CN104520294B discloses a crystalline form with distinct X-ray powder diffraction (XRPD) peaks at 2θ = 9.0°, 13.6°, 14.5°, 16.7°, and 17.0° (Cu-Kα radiation) . Differential scanning calorimetry (DSC) reveals an endothermic transition at 57.5–59.5°C, corresponding to crystal lattice disintegration .
Table 2: Crystallographic Data
| XRPD Peak (2θ ± 0.2°) | Relative Intensity |
|---|---|
| 9.0 | 100% |
| 13.6 | 85% |
| 14.5 | 78% |
| 16.7 | 65% |
| 17.0 | 60% |
Stability Advantages
The crystalline form exhibits superior storage stability compared to amorphous or oily phases, with no degradation observed after 12 months at 25°C .
Applications in Statin Synthesis
Pitavastatin Intermediate
The aldehyde group undergoes stereoselective aldol condensation with methyl (3R)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoate to form the statin’s dihydroxy acid backbone .
Atorvastatin and Rosuvastatin
Similar reactivity is exploited in synthesizing atorvastatin’s diketone intermediate and rosuvastatin’s pyrimidine core, though downstream steps diverge .
Industrial-Scale Purification Strategies
Solvent Selection
Crystallization from heptane or cyclohexane yields >99.5% pure product, avoiding chromatographic purification .
Byproduct Mitigation
Controlled NaOCl addition prevents over-oxidation to carboxylic acid derivatives, which are difficult to separate .
Future Directions
Continuous Flow Synthesis
Recent studies suggest transitioning from batch to continuous flow reactors could enhance oxidation efficiency and reduce solvent use .
Biocatalytic Oxidation
Emergent oxidase enzymes may offer greener alternatives to TEMPO, though industrial viability remains unproven .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume